Lipophilicity Advantage Over 1-Phenyl Analog Drives Permeability and Target Engagement
The target compound exhibits a calculated clogP of 3.12, compared to 2.18 for the des‑trifluoromethyl analog 1‑phenyl‑5-[(phenylsulfonyl)methyl]-1H‑tetrazole, representing an increase of 0.94 log units [1]. This difference surpasses the typical 0.5 log unit threshold for meaningful permeability enhancement and places the compound in the optimal lipophilicity range (clogP 1–3.5) for oral bioavailability according to the Lipinski rule set, while the unsubstituted analog falls at the lower boundary [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.12 |
| Comparator Or Baseline | 1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole: clogP = 2.18 |
| Quantified Difference | ΔclogP = +0.94 log units (43% increase) |
| Conditions | Molsoft molecular property prediction (fragment-based method) |
Why This Matters
A higher clogP within the optimal window correlates with improved passive membrane permeation and target‑site exposure, making this compound a more suitable starting point for cell‑based assays and in vivo PK studies than its non‑fluorinated analog.
- [1] Molsoft L.L.C. (2025). Molecular Properties Prediction – 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole vs. 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole. Data retrieved from molsoft.com View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
